CH 141
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Overview
Description
CH 141 is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines an oxadiazine ring with a tetrahydroisoquinoline moiety, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CH 141 typically involves multi-step organic reactions. One common method includes the reaction of 3-phenyl-5,6-dihydro-2h-1,2,4-oxadiazine with a suitable tetrahydroisoquinoline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and quality. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
CH 141 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
CH 141 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which CH 141 exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Another heterocyclic compound with similar structural features.
Baicalin: A compound with a benzopyran structure that shares some functional similarities.
Diazepam: A benzodiazepine with a different core structure but similar pharmacological properties.
Uniqueness
What sets CH 141 apart is its combination of an oxadiazine ring with a tetrahydroisoquinoline moiety. This unique structure provides distinct chemical and biological properties that are not commonly found in other compounds.
Properties
CAS No. |
78279-88-6 |
---|---|
Molecular Formula |
C19H21N3O |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-phenyl-5,6-dihydro-2H-1,2,4-oxadiazine |
InChI |
InChI=1S/C19H21N3O/c1-2-7-16(8-3-1)19-20-12-18(23-21-19)14-22-11-10-15-6-4-5-9-17(15)13-22/h1-9,18H,10-14H2,(H,20,21) |
InChI Key |
GWAKPCRBHTWEKQ-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)CC3CN=C(NO3)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3CN=C(NO3)C4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-phenyl-6-(1,2,3,4-tetrahydro-2-isoquinolinyl)methyl-4H-5,6-dihydro-1,2,4-oxadiazine 3-phenyl-6-(1,2,3,4-tetrahydro-2-isoquinolyl)methyl-4H-5,6-dihydro-1,2,4-oxadiazine CH 141 CH-141 PTHIQDO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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